molecular formula C11H10N4 B1269344 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile CAS No. 91091-13-3

5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

Cat. No. B1269344
CAS RN: 91091-13-3
M. Wt: 198.22 g/mol
InChI Key: GAVXFBPVQOBHDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile and its derivatives involves several methods, including coupling reactions and multicomponent condensation reactions. Al-Azmi and Mahmoud (2020) described a method to synthesize derivatives by coupling 5-aminopyrazol-4-carbonitrile with aryl diazonium chlorides, highlighting moderate yields and confirmation of structures via spectroscopic analyses (Al‐Azmi & Mahmoud, 2020). Similarly, Rahmati et al. (2013) developed a synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a one-pot, four-component condensation reaction, showcasing an efficient approach to generate a new series of compounds (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile has been elucidated through various techniques, including X-ray diffraction. Fathima et al. (2014) discussed the crystal and molecular structure of a closely related compound, providing insights into the stabilization of the structure through intermolecular interactions (Fathima, Khazi, Khazi, & Begum, 2014).

Chemical Reactions and Properties

The chemical reactions involving 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile derivatives are diverse, including their use as intermediates in synthesizing other complex molecules. Plem, Müller, and Murguía (2015) explored the synthesis of pyrazole derivatives as key intermediates for applications in crop protection, highlighting the selectivity and potential industrial and academic applications of these compounds (Plem, Müller, & Murguía, 2015).

Physical Properties Analysis

The physical properties of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. However, specific studies focusing solely on the physical properties of this compound were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity, potential for various chemical reactions, and interactions with other compounds, define the utility of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile derivatives in chemical synthesis and other applications. The work by Singh and Pandey (2021) on DABCO catalyzed synthesis of 5-Aminopyrazole-4-carbonitrile derivatives outlines an efficient and green approach, emphasizing the importance of understanding these compounds' chemical properties for innovative syntheses (Singh & Pandey, 2021).

Scientific Research Applications

Synthesis Processes and Methods 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile, a pyrazole derivative, has been a focal point in synthetic chemistry. Researchers have developed various methods for its synthesis, highlighting its significance in chemical research. For instance, a novel one-pot, multicomponent protocol for synthesizing derivatives of this compound was developed using alumina–silica-supported MnO2 as a recyclable catalyst in water. This approach yielded 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in high efficiency (86–96%) (Poonam & Singh, 2019). Another study focused on the microwave-assisted synthesis of 5-(benzylidene amino)-1-phenyl-1H-pyrazole-4-carbonitrile scaffolds, exploring a green synthetic method that reduced hazardous residues (Karati et al., 2022).

Crystal and Molecular Structure Analysis The crystal and molecular structure of this compound and its derivatives have been extensively studied. For example, the crystal structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was analyzed, revealing significant intermolecular interactions which are crucial for understanding its chemical behavior (Fathima et al., 2014).

Antimicrobial Activities Research has also delved into the antimicrobial potential of compounds derived from 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile. A study synthesized novel derivatives and tested them as antimicrobial agents, showing promising results in this field (Al‐Azmi & Mahmoud, 2020).

Biological Activity and Pharmaceutical Applications The compound has been used as a precursor in synthesizing novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, some of which exhibited promising antiviral activity against herpes simplex virus type-1 (Rashad et al., 2009). This underscores its potential in pharmaceutical research, especially in developing antiviral drugs.

Green Chemistry and Sustainable Synthesis The emphasis on green chemistry is evident in research involving 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile. An eco-friendly synthesis approach was developed using sodium ascorbate as a catalyst, highlighting the trend towards more sustainable and environmentally friendly chemical processes (Kiyani & Bamdad, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5-amino-1-benzylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h1-5,7H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVXFBPVQOBHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349770
Record name 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

CAS RN

91091-13-3
Record name 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A procedure analogous to that described in Example 1 was followed except 1.55 g (12.7 mM) of ethoxymethylene malononitrile was added to 1.70 g (13.9 mM) of benzylhydrazine in ethanol. Following completion of the reaction 0.82 g (33%) of the product was obtained as a tan solid; tlc, Rf =0.24, silica gel, ethyl acetate:hexane (1:1).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
product
Quantity
0.82 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EL Moyano, JP Colomer, GI Yranzo - 2008 - Wiley Online Library
7‐Substituted 3,7‐dihydro‐4H‐pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones 2a–d were conveniently prepared by direct diazotization of 5‐aminopyrazole‐4‐carbonitriles 1a–d in HCl media. …
AJ Roecker, SP Mercer, CM Harrell, SL Garson… - Bioorganic & Medicinal …, 2014 - Elsevier
… A single example of a five-membered ring substrate, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, demonstrated that this methodology would also provide fused pyrimidine …
Number of citations: 11 www.sciencedirect.com
JP Colomer, EL Moyano - Tetrahedron letters, 2011 - Elsevier
… In addition, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile 1d was selectively obtained when benzylhydrazine dihydrochloride was neutralized with only one equivalent of base …
Number of citations: 44 www.sciencedirect.com

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